N-Nitroso-meglumine
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Overview
Description
N-Nitroso-meglumine is a chemical compound belonging to the class of N-nitrosamines, which are known for their potential mutagenic and carcinogenic properties . N-nitrosamines are formed by the reaction of secondary amines with nitrous acid . This compound is specifically derived from meglumine, a compound commonly used in pharmaceuticals as a stabilizer and excipient .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-meglumine is synthesized through the nitrosation of meglumine. The reaction typically involves the use of nitrous acid, which is generated in situ by the acidification of sodium nitrite . The reaction conditions include maintaining a cold acidic environment to facilitate the formation of the N-nitroso compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common in monitoring the production process .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-meglumine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound back to its parent amine.
Substitution: The nitroso group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield the parent amine .
Scientific Research Applications
N-Nitroso-meglumine has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of N-nitrosamines.
Biology: Investigated for its mutagenic and carcinogenic properties.
Medicine: Studied for its potential effects on human health and its presence as an impurity in pharmaceuticals.
Industry: Used in the development of analytical methods for detecting N-nitrosamines in various products .
Mechanism of Action
The mechanism of action of N-nitroso-meglumine involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The compound can alkylate DNA, causing mutations that may lead to cancer . The molecular targets include nucleophilic sites in DNA and proteins, and the pathways involved are related to DNA repair and cellular stress responses .
Comparison with Similar Compounds
N-Nitroso-meglumine can be compared with other N-nitrosamines, such as:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosodibutylamine
- N-nitrosodiisopropylamine
These compounds share similar chemical properties and potential health risks but differ in their specific structures and sources . This compound is unique due to its derivation from meglumine and its specific applications in pharmaceuticals .
Properties
IUPAC Name |
N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGVGLCWLGEFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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